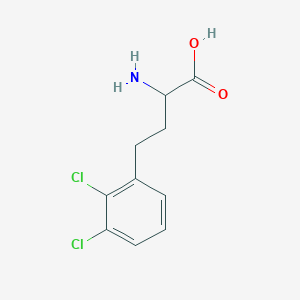

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid

Description

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is a synthetic amino acid derivative characterized by a butyric acid backbone substituted with an amino group at position 2 and a 2,3-dichlorophenyl group at position 2. This structural configuration imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and agrochemical research. The chlorine substituents on the phenyl ring enhance lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

2-amino-4-(2,3-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWKPLFALLBQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid typically involves the reaction of 2,3-dichlorobenzene with butyric acid derivatives under controlled conditions. One common method includes the use of meta dichlorobenzene, which is cooled to 20-25°C and reacted with mixed acids under stirring conditions . The reaction is carefully monitored to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents to form different derivatives.

Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, altering metabolic pathways, or interacting with receptors. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

a. 2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

- Structure : Differs in the chlorine substitution positions (2,6-dichloro vs. 2,3-dichloro).

- This may enhance solubility in polar solvents.

b. 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB)

- Structure: Features a phenoxy linker instead of a direct phenyl attachment and lacks an amino group.

- Properties: The oxygen atom in the phenoxy group increases polarity, making it more water-soluble.

- Applications : Widely used as a systemic herbicide, targeting broadleaf weeds by mimicking auxin activity. Deuterated variants (e.g., 2,4-DB-d3) are employed in analytical studies .

Analogues with Modified Functional Groups

a. 4-Amino-3-phenylbutyric acid

b. 2-Amino-4-mercapto-3,3-dimethylbutyric acid

- Structure : Contains a thiol (-SH) group instead of chlorine and includes methyl branches.

- Properties : The thiol group introduces redox activity and metal-binding capabilities, which are absent in the target compound.

Chlorophenyl-Substituted Butyric Acid Derivatives

a. 2-(4-Chlorophenyl)-3-methylbutyric acid

- Structure : Single chlorine substituent (para position) and a methyl branch on the butyric acid chain.

- Properties : Increased hydrophobicity due to the methyl group, but reduced steric bulk compared to dichloro derivatives.

b. 2-(2,4-Dichlorophenoxy)acetic acid esters

- Structure : Shorter chain (acetic acid vs. butyric acid) with esterified oxygen.

- Properties : Higher volatility and lower molecular weight, suitable for foliar herbicide formulations .

Comparative Data Table

Key Research Findings and Implications

- Functional Group Trade-offs: Amino groups facilitate hydrogen bonding in biological systems, while thiol or phenoxy groups introduce distinct reactivities (e.g., redox activity or herbicidal action) .

- Safety Considerations : Dichlorophenyl derivatives generally require stringent handling protocols due to inhalation risks and environmental persistence .

Biological Activity

Introduction

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is a chiral amino acid derivative noted for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural characteristics, which include a butyric acid backbone and a dichlorophenyl substituent. Research into its biological activity has revealed significant implications for neuropharmacology and potential therapeutic applications in treating various neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 248.11 g/mol. Its structure enhances lipophilicity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 248.11 g/mol |

| Chiral Center | Yes |

| Lipophilicity | High |

The biological activity of this compound is primarily attributed to its role as an inhibitor of enzymes in the kynurenine pathway, particularly kynureninase and kynurenine-3-hydroxylase. This pathway is crucial for tryptophan metabolism, which has implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating the levels of neuroactive metabolites derived from tryptophan, this compound may influence neurotransmitter levels, thereby affecting mood and cognitive functions.

Inhibition Studies

Research indicates that the compound effectively inhibits key enzymes:

- Kynureninase : Involved in the conversion of kynurenine to kynurenic acid.

- Kynurenine-3-hydroxylase : Catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine.

These actions suggest potential therapeutic applications in managing conditions associated with altered tryptophan metabolism.

Neuropharmacological Effects

Studies have shown that this compound may have significant effects on neurological health:

- Neurodegenerative Diseases : Its ability to modulate the kynurenine pathway suggests potential applications in treating Alzheimer's and Parkinson's diseases.

- Mood Disorders : By influencing neurotransmitter levels, it may also play a role in managing depression and anxiety disorders.

Case Studies

Several case studies have explored the effects of this compound:

- Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in decreased levels of neurotoxic metabolites in neuronal cultures.

- Case Study 2 : Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation, indicating its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2,3-Dichloroaniline | Moderate toxicity; potential anti-cancer properties | Similar structural features |

| 4DPAIPN | Used in photocatalytic transformations | Different functional applications |

| 2-Aminothiazole | Known for various medicinal properties | Different ring structure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step procedures, including halogenation of the phenyl ring, followed by coupling with a butyric acid backbone. AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by analyzing databases like Reaxys and Pistachio . Purity (>95%) is achieved via column chromatography and recrystallization, validated by HPLC with UV detection .

Q. How is the structure of this compound characterized using spectroscopic and computational methods?

- Methodological Answer :

- NMR : - and -NMR identify the amino group (δ 1.5–2.5 ppm), dichlorophenyl protons (δ 7.2–7.8 ppm), and carboxylate resonance .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHClNO, [M+H] at m/z 265.02) .

- InChI Key : Unique identifiers (e.g., BDJQIXJYDWABPQ-UHFFFAOYSA-N) ensure reproducibility in PubChem entries .

Q. What initial biological screening assays are recommended for assessing its bioactivity?

- Methodological Answer : Prioritize in vitro assays:

- Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α in macrophage models .

- Neuroprotection : Neuronal viability assays under oxidative stress (e.g., HO-induced SH-SY5Y cells) .

- Dose-Response Curves : EC values guide further SAR studies .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,3-dichloro vs. 3,5-difluoro) on the phenyl ring influence biological activity?

- Methodological Answer :

- Comparative SAR : Substituent electronegativity (Cl vs. F) and steric effects alter receptor binding. For example, 2,3-dichloro derivatives show higher lipophilicity (logP ~2.8) than 3,5-difluoro analogs (logP ~2.1), impacting blood-brain barrier penetration .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution to predict interaction hotspots (e.g., halogen bonding with catalytic residues) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Enantiomer-Specific Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as bioactivity often varies between (R)- and (S)-forms .

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Use platforms like PubChem to aggregate data and identify outliers .

Q. What in silico strategies predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., NMDA receptors) using crystal structures (PDB ID: 2A5T). Focus on residues critical for hydrogen bonding (e.g., Arg485) .

- Pharmacophore Modeling : Identify essential features (e.g., carboxylate group, dichlorophenyl motif) using Schrödinger’s Phase .

- ADMET Prediction : SwissADME estimates permeability (Caco-2 > 5 × 10 cm/s) and cytochrome P450 inhibition risks .

Notes for Compliance

- Safety : Follow SDS guidelines for handling chlorinated compounds (e.g., PPE, fume hoods) .

- Regulatory : This compound is for in vitro research only; FDA approval status is not applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.